Cas no 1823888-57-8 (6-Bromo-2-chloro-3-hydroxy-4-methylpyridine)

6-ブロモ-2-クロロ-3-ヒドロキシ-4-メチルピリジンは、高度に機能化されたピリジン誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。臭素とクロロ基の反応性の違いを活かした選択的官能基変換が可能で、3位のヒドロキシル基はさらに修飾可能な点が特徴です。4位のメチル基は立体障害を調整し、反応性を制御する役割を果たします。結晶性が良好なため精製が容易で、安定性にも優れています。特に創薬研究分野で、複雑なヘテロ環化合物の合成において有用性が認められています。

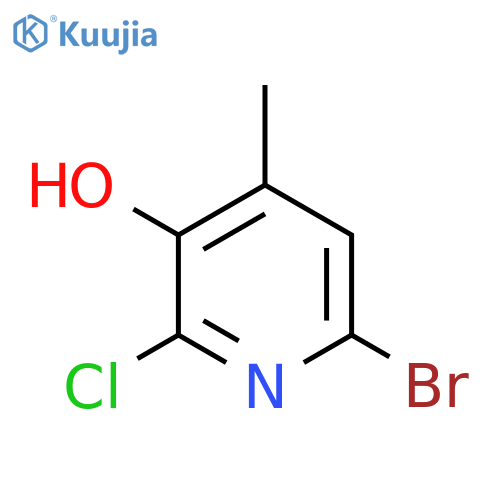

1823888-57-8 structure

商品名:6-Bromo-2-chloro-3-hydroxy-4-methylpyridine

6-Bromo-2-chloro-3-hydroxy-4-methylpyridine 化学的及び物理的性質

名前と識別子

-

- MFCD28099842

- 1823888-57-8

- 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine

-

- インチ: 1S/C6H5BrClNO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3

- InChIKey: NADCNNJOQXAIAY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(C(=N1)Cl)O

計算された属性

- せいみつぶんしりょう: 220.92430g/mol

- どういたいしつりょう: 220.92430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 33.1Ų

6-Bromo-2-chloro-3-hydroxy-4-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D593361-1g |

6-Bromo-2-chloro-4-methylpyridin-3-ol |

1823888-57-8 | 95% | 1g |

$695 | 2025-02-22 | |

| abcr | AB605529-1g |

6-Bromo-2-chloro-3-hydroxy-4-methylpyridine; . |

1823888-57-8 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB605529-5g |

6-Bromo-2-chloro-3-hydroxy-4-methylpyridine; . |

1823888-57-8 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB605529-250mg |

6-Bromo-2-chloro-3-hydroxy-4-methylpyridine; . |

1823888-57-8 | 250mg |

€355.80 | 2024-07-19 | ||

| eNovation Chemicals LLC | D593361-1g |

6-Bromo-2-chloro-4-methylpyridin-3-ol |

1823888-57-8 | 95% | 1g |

$695 | 2025-02-28 |

6-Bromo-2-chloro-3-hydroxy-4-methylpyridine 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

1823888-57-8 (6-Bromo-2-chloro-3-hydroxy-4-methylpyridine) 関連製品

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1823888-57-8)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315